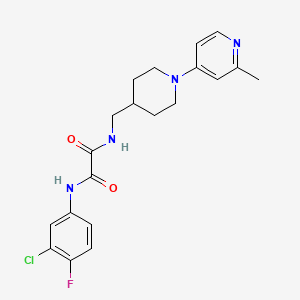![molecular formula C20H22N6O2 B2553772 N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide CAS No. 1251707-72-8](/img/structure/B2553772.png)
N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of these IPAs involves the introduction of an N-(2-phenoxyethyl) moiety to the imidazo[1,2-a]pyridine carboxamide scaffold. The papers describe the chemical synthesis process, which has led to the creation of several compounds with varying substituents. The synthesis strategy was successful in producing compounds with potent antitubercular activity, as demonstrated by the low minimum inhibitory concentration (MIC) values .
Molecular Structure Analysis
The molecular structure of these IPAs is characterized by the presence of an imidazo[1,2-a]pyridine core, which is essential for the observed biological activity. The variations in the substituents attached to this core structure have been systematically explored to optimize the antitubercular activity and pharmacokinetic properties. The structure-activity relationship (SAR) studies have been crucial in identifying the most promising candidates for further development .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these IPAs are not detailed in the provided abstracts. However, it can be inferred that the reactions are carefully designed to introduce the desired functional groups while maintaining the integrity of the imidazo[1,2-a]pyridine core. The optimization of these reactions is likely a key aspect of the research, aiming to improve yields and purity of the final compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized IPAs, such as solubility, stability, and pharmacokinetic profiles, have been evaluated. Compounds such as 10j, 15b, and 15d have been highlighted for their acceptable safety profiles and promising pharmacokinetic properties, which are critical for the development of new drugs. These properties are essential for ensuring that the compounds can be effectively used in a clinical setting .
科学的研究の応用
DNA-Binding Applications
A significant application of related imidazole and pyrrole derivatives involves their use in designing DNA-binding polyamides. These compounds exhibit specificity in binding to DNA sequences, which is crucial for regulating gene expression and could potentially be harnessed for therapeutic purposes. For instance, the development of the 2-(4-trifluoromethylphenylsulfonyl)ethoxycarbonyl (Tsc) function as a novel base-sensitive amino-protecting group facilitates the preparation of DNA-binding polyamides. These polyamides were synthesized efficiently on a solid phase, underpinning their potential in gene regulation applications (Choi et al., 2003).
Antiprotozoal Activity
Imidazole and pyrrole derivatives, similar to the compound , have been evaluated for their antiprotozoal activity. Novel dicationic imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activities against pathogens like Trypanosoma and Plasmodium, highlighting their potential as antiprotozoal agents. This research opens avenues for developing new treatments against diseases such as sleeping sickness and malaria (Ismail et al., 2004).
Synthetic Methodologies
Research into imidazole and pyrrole derivatives also contributes to advancements in synthetic chemistry. For example, an efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide derivatives via a five-component cascade reaction has been reported. This method highlights the versatility and efficiency of synthesizing N-fused heterocyclic compounds, which could be pivotal in developing novel pharmacologically active molecules (Hosseini & Bayat, 2019).
Antituberculosis Activity
Another area of application involves the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new anti-tuberculosis agents. These compounds have shown excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This research signifies the potential of imidazole and pyrrole derivatives in addressing the challenge of tuberculosis, particularly drug-resistant forms (Li et al., 2020).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-1-(6-pyrrolidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-28-16-7-5-15(6-8-16)24-20(27)17-12-26(14-23-17)19-11-18(21-13-22-19)25-9-3-4-10-25/h5-8,11-14H,2-4,9-10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBVLBNGYPPVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)
![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)
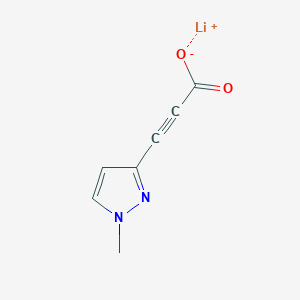
![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)
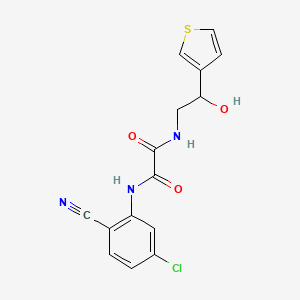
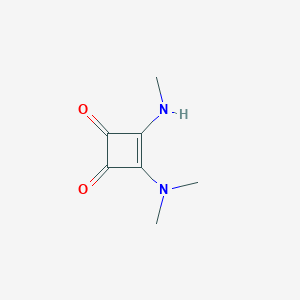
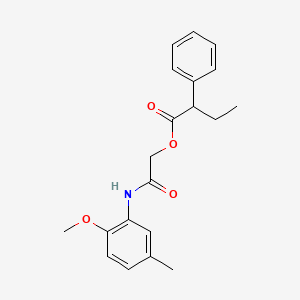
![N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2553703.png)
![3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553707.png)
![N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553708.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2553709.png)
